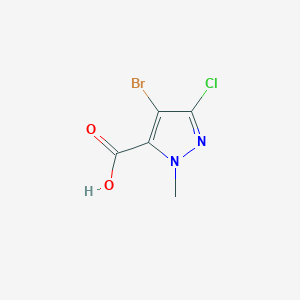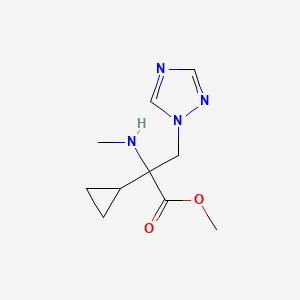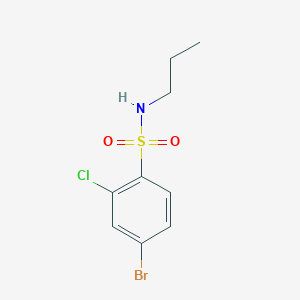
4-bromo-2-chloro-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and a propyl group attached to a benzenesulfonamide core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-propylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzenesulfonyl chloride and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-2-chlorobenzenesulfonyl chloride is reacted with propylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
4-Bromo-2-chloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation might produce a sulfone.
科学研究应用
4-Bromo-2-chloro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonamide group is known to interact with various biological targets.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which 4-bromo-2-chloro-N-propylbenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-2-chlorobenzenesulfonamide: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Bromo-2-chloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a propyl group, which can affect its steric properties and interactions with biological targets.
4-Bromo-2-chloro-N-ethylbenzenesulfonamide: Similar to the propyl derivative but with a shorter alkyl chain, influencing its solubility and reactivity.
Uniqueness
4-Bromo-2-chloro-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H11BrClNO2S |
|---|---|
分子量 |
312.61 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChI 键 |
KUWWZXXLHAKRMN-UHFFFAOYSA-N |
规范 SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
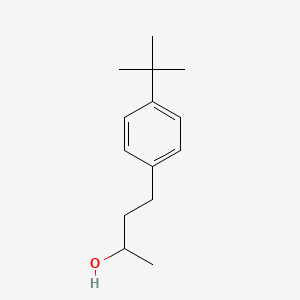

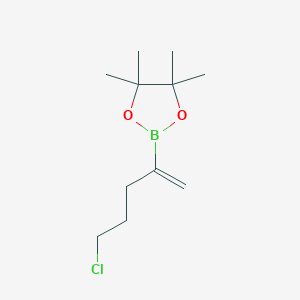
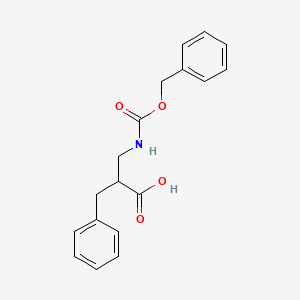
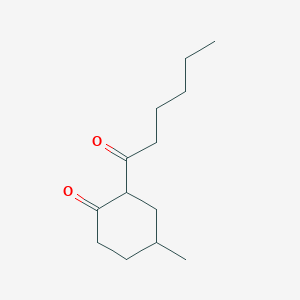
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)

![7-(Bromomethyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13543388.png)
